molecular formula C8H12O2 B8322950 1-tetrahydro-4H-pyran-4-ylideneacetone

1-tetrahydro-4H-pyran-4-ylideneacetone

Cat. No.: B8322950
M. Wt: 140.18 g/mol
InChI Key: SCUVHRLVYMCGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tetrahydro-4H-pyran-4-ylideneacetone is a cyclic enone derivative featuring a tetrahydropyran (THP) ring fused with an acetone moiety. Its structure combines the oxygen-containing six-membered tetrahydropyran ring with a conjugated ketone system, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(oxan-4-ylidene)propan-2-one

InChI

InChI=1S/C8H12O2/c1-7(9)6-8-2-4-10-5-3-8/h6H,2-5H2,1H3

InChI Key

SCUVHRLVYMCGDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-tetrahydro-4H-pyran-4-ylideneacetone with structurally related tetrahydropyran derivatives, emphasizing functional group variations, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score* Applications/Properties
This compound Not available C₈H₁₀O₂ Enone, THP ring Reference Synthesis of heterocycles, intermediates
1-(Tetrahydro-2H-pyran-4-yl)ethanone 5337-03-1 C₇H₁₂O₂ Ketone, THP ring 0.91 Building block for pharmaceuticals
Tetrahydropyran-4-carboxylic acid 85064-61-5 C₆H₁₀O₃ Carboxylic acid, THP ring 0.84 Ligand design, polymer synthesis
Methyl tetrahydro-2H-pyran-4-carboxylate Not available C₇H₁₂O₃ Ester, THP ring 0.78 Solvent, intermediate in organic reactions
Tetrahydro-4H-thiopyran-4-one 1072-72-6 C₅H₈OS Thiopyranone ring N/A Sulfur-containing analogs in catalysis

*Similarity scores based on structural alignment algorithms (0.0–1.0 scale) .

Key Findings:

Functional Group Influence: The enone system in this compound enhances its reactivity in conjugate addition reactions compared to simpler ketones like 1-(tetrahydro-2H-pyran-4-yl)ethanone . Carboxylic acid derivatives (e.g., tetrahydropyran-4-carboxylic acid) exhibit higher polarity, impacting solubility and binding affinity in drug design .

Ring Modifications :

  • Replacing oxygen with sulfur (e.g., tetrahydro-4H-thiopyran-4-one) increases lipophilicity and alters metabolic stability, as seen in sulfur-containing pharmaceuticals .

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